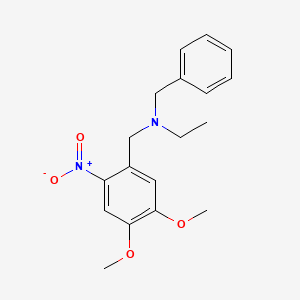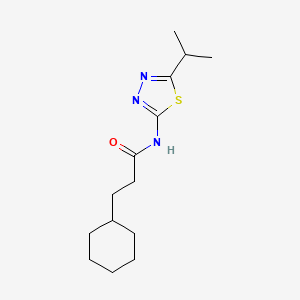
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine, commonly known as "DOB," is a psychoactive substance that belongs to the family of phenethylamines. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. Activation of the 5-HT2A receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. Activation of the dopamine D2 receptor leads to the release of dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. DOB also produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. These effects are similar to those produced by other hallucinogens such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
DOB has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce intense visual and auditory hallucinations. However, DOB also has several limitations, including its potential toxicity and the difficulty of controlling its effects in human subjects.
Orientations Futures
There are several future directions for DOB research, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Other future directions include the development of new analogs of DOB with improved selectivity and efficacy, and the exploration of its potential as a tool for studying the mechanisms of action of hallucinogens and their effects on the brain.
Méthodes De Synthèse
DOB can be synthesized by the reaction of benzylamine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces DOB as a yellow crystalline powder with a melting point of 107-109°C.
Applications De Recherche Scientifique
DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications. DOB acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DOB also activates the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-19(12-14-8-6-5-7-9-14)13-15-10-17(23-2)18(24-3)11-16(15)20(21)22/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJIHPSQGXQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)